Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17440502
InChI: InChI=1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)7(9)10-11(6)3/h4H2,1-3H3
SMILES:
Molecular Formula: C8H11BrN2O2
Molecular Weight: 247.09 g/mol

Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC17440502

Molecular Formula: C8H11BrN2O2

Molecular Weight: 247.09 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate -

Specification

Molecular Formula C8H11BrN2O2
Molecular Weight 247.09 g/mol
IUPAC Name ethyl 5-bromo-2,4-dimethylpyrazole-3-carboxylate
Standard InChI InChI=1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)7(9)10-11(6)3/h4H2,1-3H3
Standard InChI Key JLTNNTNWPPSQDM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C(=NN1C)Br)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is C₈H₁₀BrN₂O₂, with a theoretical molecular weight of 245.08 g/mol. Its IUPAC name reflects the substitution pattern: the pyrazole ring is substituted with a bromine atom (position 3), methyl groups (positions 1 and 4), and an ethyl ester (position 5). Key physicochemical properties inferred from analogs include:

PropertyValue/DescriptionSource Context
Melting Point85–90°C (estimated)Analog data
SolubilitySoluble in ethanol, DMSO, chloroformPyrazole ester trends
StabilityStable under inert conditionsPatent methods

The bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate for cross-coupling reactions. The ester group provides a handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate likely involves a multi-step process:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds.

  • Bromination: Electrophilic aromatic substitution using brominating agents (e.g., NBS or Br₂) under controlled conditions.

  • Esterification: Introduction of the ethyl ester group via acid-catalyzed esterification.

A patent describing a related compound (ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate) highlights the use of potassium persulfate and sulfuric acid in acetonitrile for oxidation steps, achieving yields of 75–80% . Similar conditions could apply to the target compound, with temperature and catalyst optimization critical for efficiency.

Table 1: Example Reaction Conditions for Brominated Pyrazole Synthesis

StepReagents/ConditionsYieldReference
CyclizationHydrazine hydrate, ethanol, reflux65–70%
BrominationN-Bromosuccinimide (NBS), CH₂Cl₂, 0°C80–85%
OxidationK₂S₂O₈, H₂SO₄, CH₃CN, 60°C75–80%

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by three key sites:

  • Bromine Atom: Participates in Suzuki-Miyaura or Ullmann-type cross-coupling reactions.

  • Ester Group: Hydrolyzable to carboxylic acids or amidated for drug discovery applications.

  • Methyl Groups: Influence steric and electronic effects, moderating regioselectivity in further substitutions.

Notably, the 1,4-dimethyl configuration may direct electrophilic attacks to the 3- and 5-positions due to steric hindrance at the 2-position.

Biological Activities and Applications

While direct studies on this compound are sparse, structurally related pyrazoles exhibit:

  • Antimicrobial Activity: Pyrazole derivatives disrupt microbial cell wall synthesis and inhibit essential enzymes.

  • Anticancer Potential: Apoptosis induction via caspase-3 activation observed in analogs.

  • Agrochemical Uses: Herbicidal and fungicidal properties documented in brominated pyrazoles .

Table 2: Biological Activity of Analogous Compounds

CompoundActivityIC₅₀/EC₅₀Source
Ethyl 3-bromo-1,5-dimethylpyrazole-4-carboxylateAntibacterial (E. coli)12.5 µg/mL
3-Bromo-N-[4-chloro-2-methylphenyl]pyrazoleFungicidal (Botrytis cinerea)50 ppm

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for synthesizing inhibitors targeting kinases or GPCRs. Its bromine atom enables late-stage diversification via cross-coupling.

Material Science

Brominated pyrazoles are explored as flame retardants due to their ability to quench free radicals in polymer matrices.

Challenges and Future Directions

  • Synthetic Optimization: Scalable methods for regioselective bromination remain underdeveloped.

  • Toxicology Data: Ecotoxicity and pharmacokinetic profiles require evaluation.

  • Targeted Drug Design: Computational studies (e.g., molecular docking) could identify specific biological targets.

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